4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
CAS No.: 13336-32-8
VCID: VC21093941
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is a derivative of 1-indanone, characterized by the presence of two methoxy groups at the 4 and 6 positions on the indanone ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Synthesis MethodsThe synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the reduction of 4,6-dimethoxyindanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Chemical Reactions4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions:
Cholinesterase InhibitionDerivatives of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one have shown potent inhibition against acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer's disease. The most potent derivative exhibited an IC₅₀ value of 1.57 µM against AChE, indicating its potential as a therapeutic agent for neurodegenerative disorders. Antioxidant ActivityCompounds similar to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one possess antioxidant properties, scavenging active oxygen radicals and preventing lipid peroxidation. This is significant in mitigating oxidative stress-related diseases such as cardiovascular disorders and cancer. Anti-inflammatory EffectsThe compound has shown promise in reducing inflammation markers in various biological models, suggesting its potential use in treating inflammatory diseases. Neuroprotective and Anticancer ActivitiesPreliminary studies indicate that derivatives of this compound may exhibit neuroprotective properties and anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. |
---|---|
CAS No. | 13336-32-8 |
Product Name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one |
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 4,6-dimethoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3 |
Standard InChIKey | YIZGATRDPJVJID-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CCC2=O)C(=C1)OC |
Canonical SMILES | COC1=CC2=C(CCC2=O)C(=C1)OC |
Synonyms | 4,6-dimethoxy-1-Indanone; _x000B_2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one |
PubChem Compound | 15646080 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume